molecular formula C22H24ClF3N4O B13424661 N-Chloroethyl Flibanserin

N-Chloroethyl Flibanserin

Cat. No.: B13424661
M. Wt: 452.9 g/mol
InChI Key: ZCYYCFYJEZJWMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloroethyl Flibanserin typically involves the chlorination of the ethyl group attached to the piperazine ring of Flibanserin. This can be achieved through the reaction of Flibanserin with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

  • Dissolve Flibanserin in anhydrous dichloromethane.
  • Add thionyl chloride dropwise to the solution.
  • Reflux the mixture for several hours.
  • Purify the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Chloroethyl Flibanserin can undergo various chemical reactions, including:

    Oxidation: The chloroethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The chloroethyl group can be reduced to an ethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of N-formyl Flibanserin or N-carboxyethyl Flibanserin.

    Reduction: Formation of N-ethyl Flibanserin.

    Substitution: Formation of N-azidoethyl Flibanserin or N-thioethyl Flibanserin.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Chloroethyl Flibanserin is similar to that of Flibanserin, involving modulation of serotonin receptors. It acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . This dual activity results in the lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine levels . These neurotransmitter changes are believed to contribute to its therapeutic effects in treating hypoactive sexual desire disorder.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Chloroethyl Flibanserin is unique due to the presence of the chloroethyl group, which can enhance its pharmacological properties and chemical reactivity. This modification may result in improved efficacy, reduced side effects, or novel therapeutic applications compared to Flibanserin and other similar compounds .

Properties

Molecular Formula

C22H24ClF3N4O

Molecular Weight

452.9 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one

InChI

InChI=1S/C22H24ClF3N4O/c23-8-9-29-19-6-1-2-7-20(19)30(21(29)31)15-12-27-10-13-28(14-11-27)18-5-3-4-17(16-18)22(24,25)26/h1-7,16H,8-15H2

InChI Key

ZCYYCFYJEZJWMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3N(C2=O)CCCl)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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